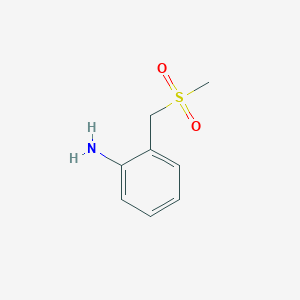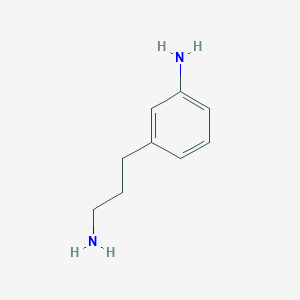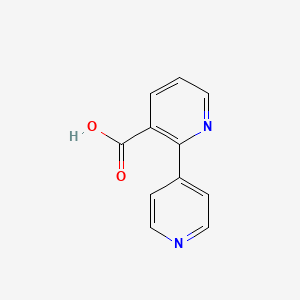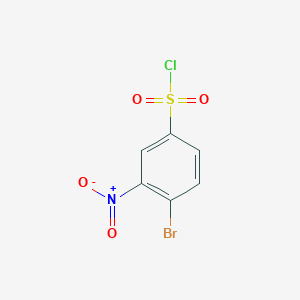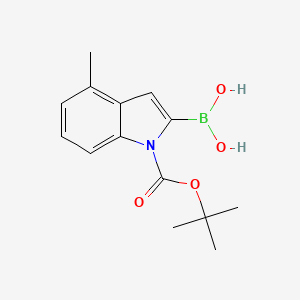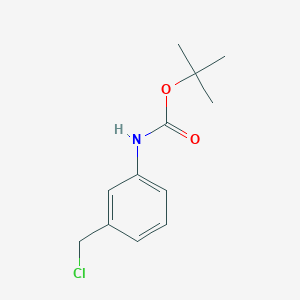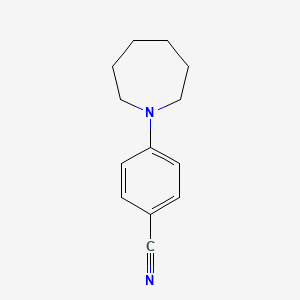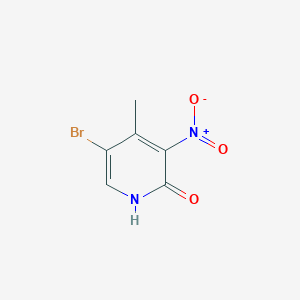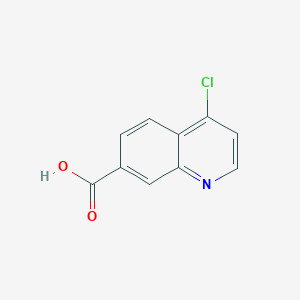
Isoxazole-4-carbaldehyde
概要
説明
Isoxazole-4-carbaldehyde, also known as 4-Oxazolecarboxaldehyde, is a chemical compound with the empirical formula C4H3NO2 . It has a molecular weight of 97.07 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Isoxazole-4-carbaldehyde can be represented by the SMILES string O=Cc1cocn1 . Further analysis of the electronic structure of molecules can be achieved using the B3LYP methodology with a 6–311+ G (d, p) basis set .
Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and further explored for their antibacterial and antioxidant activities . The DFT analysis was used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .
Physical And Chemical Properties Analysis
Isoxazole-4-carbaldehyde is a solid substance with a melting point of 57-61 °C . Its InChI key is JBWIIXBEPINWPB-UHFFFAOYSA-N .
科学的研究の応用
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Isoxazole derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors , which is a common treatment strategy for the early stages of Alzheimer’s disease . The inhibition of AChE can prevent the breakdown of acetylcholine, a neurotransmitter that is deficient in Alzheimer’s patients. Isoxazole-4-carbaldehyde could serve as a core structure for synthesizing new compounds with AChE inhibitory activity.
Antibacterial and Antimicrobial Applications
Functionalized isoxazole scaffolds, including those derived from Isoxazole-4-carbaldehyde, show promise in antibacterial and antimicrobial activity . This is crucial in the development of new antibiotics and antimicrobial agents, especially in the face of rising antibiotic resistance.
Cancer Research
Isoxazole compounds are being explored for their anticancer properties. They may act as potential HDAC inhibitors , which play a role in the epigenetic regulation of gene expression and are a target for cancer therapy .
Drug Discovery and Development
Isoxazole-4-carbaldehyde is a key moiety in drug discovery due to its presence in many commercially available drugs . Its incorporation into new compounds can expand the drug-like chemical space and potentially lead to the development of novel therapeutics.
Eco-Friendly Synthetic Strategies
The synthesis of isoxazole compounds, including Isoxazole-4-carbaldehyde, using metal-free synthetic routes is an area of significant interest . These eco-friendly methods reduce waste and avoid the use of toxic metals, making the production process more sustainable.
Neuropharmacology
Isoxazole rings are found in natural products like ibotenic acid, which acts on ionotropic and metabotropic glutamate receptor subtypes . This highlights the potential of Isoxazole-4-carbaldehyde derivatives in the field of neuropharmacology, particularly in the development of drugs that target neurotransmitter systems.
作用機序
While the specific mechanism of action for Isoxazole-4-carbaldehyde is not mentioned in the retrieved papers, isoxazole derivatives are commonly found in many commercially available drugs . They have been studied for their potential as antimicrobial, antitumor, anticancer, antifungal, and antibacterial agents .
Safety and Hazards
Isoxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is highly flammable and can cause eye irritation and skin sensitization . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
将来の方向性
Isoxazole and its derivatives have several applications in pharmaceutical industries . There is a growing interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZNQVFQCOHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617928 | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carbaldehyde | |
CAS RN |
65373-53-7 | |
| Record name | 4-Isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to Isoxazole-4-carbaldehydes?
A1: Isoxazole-4-carbaldehydes can be synthesized through several methods:
- Condensation of primary nitro compounds with 3-oxetanone: This cascade reaction allows for the preparation of 3-substituted isoxazole-4-carbaldehydes. []
- Reaction of 2,5-Diphenylfuran-3-carbaldehyde with 1-amino-trans-2,3-diphenylaziridine: This approach involves the formation and subsequent pyrolysis of a hydrazone intermediate, leading to the generation of an Isoxazole-4-carbaldehyde derivative. []
- Transformation of 4,5-dihydro-4-methylene-5-morpholino-1H-1,2,3-triazoles: This method utilizes specific triazole derivatives to access the desired Isoxazole-4-carbaldehyde structure. []
Q2: How does the structure of Isoxazole-4-carbaldehyde influence its reactivity?
A2: The presence of both the isoxazole ring and the aldehyde group significantly impacts the reactivity of Isoxazole-4-carbaldehyde:
- Isoxazole ring: This heterocycle is known for its aromatic character and can participate in electrophilic aromatic substitution reactions. []
- Aldehyde group: This functional group is highly reactive and can undergo a wide range of transformations, including nucleophilic additions, condensations, and oxidations. []
Q3: Are there any improved methods for synthesizing substituted Isoxazole-4-carbaldehydes?
A: Yes, research has focused on optimizing the synthesis of these compounds. For example, an improved method for synthesizing substituted Isoxazole-4-carbaldehydes has been reported, although specific details about the improvements are not provided in the abstract. [, ]
Q4: What are the potential applications of Isoxazole-4-carbaldehydes?
A4: While the provided research focuses mainly on synthesis and reactivity, Isoxazole-4-carbaldehydes hold potential as building blocks in various fields:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



